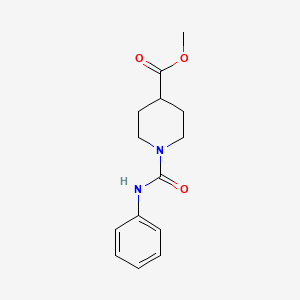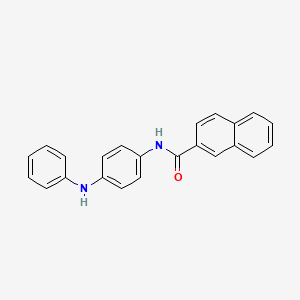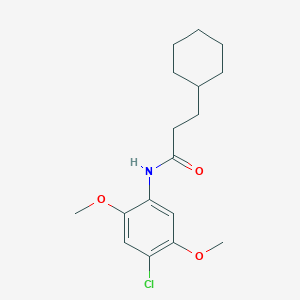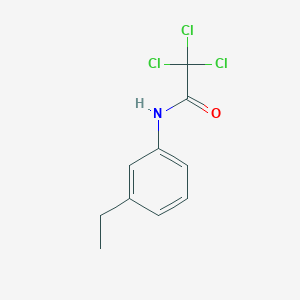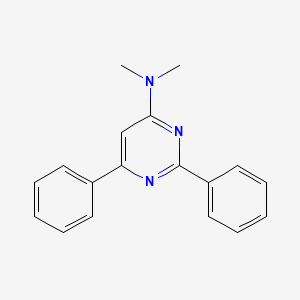
N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine (DMDP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMDP is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has been shown to exhibit various biochemical and physiological effects, including antibacterial, antifungal, and antitumor properties. N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal agents. N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has also been shown to exhibit antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine. One direction is the development of new drugs based on the structure of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine for the treatment of bacterial and fungal infections. Another direction is the use of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine as a building block in the synthesis of new organic compounds and materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine and its potential applications in various fields.
Synthesemethoden
N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine can be synthesized through various methods, including the reaction of 2,6-diphenyl-4-chloropyrimidine with dimethylamine in the presence of a base. Another method involves the reaction of 2,6-diphenyl-4-pyrimidinol with dimethyl sulfate in the presence of a base. These methods have been optimized to obtain high yields of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a potential candidate for drug development. N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine has also been used as a building block in the synthesis of various organic compounds and materials due to its unique chemical properties.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2,6-diphenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-21(2)17-13-16(14-9-5-3-6-10-14)19-18(20-17)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGMYDDXZPSUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)
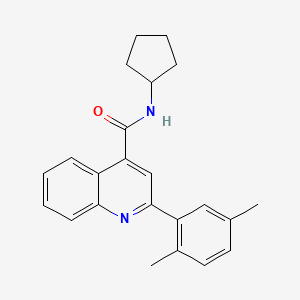
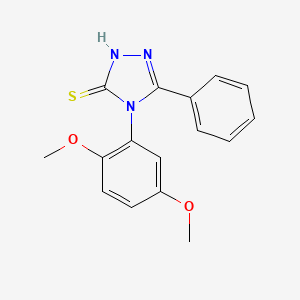
![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)
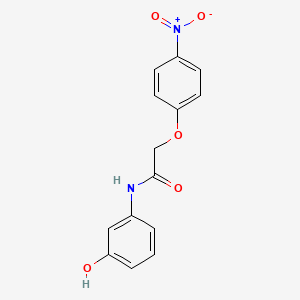

![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)
